[cis-6-Methyl-2-morpholinyl]methanol hydrochloride
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Overview
Description
[cis-6-Methyl-2-morpholinyl]methanol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structural features, which include a morpholine ring substituted with a methyl group and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-6-Methyl-2-morpholinyl]methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-amino alcohols and α-haloacid chlorides.
Coupling Reaction: The amino alcohol undergoes a coupling reaction with the α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[cis-6-Methyl-2-morpholinyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, ketones, aldehydes, and alcohols.
Scientific Research Applications
[cis-6-Methyl-2-morpholinyl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [cis-6-Methyl-2-morpholinyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methyl and methanol substituents.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom of the morpholine ring.
2-Methylmorpholine: Similar structure but lacks the methanol moiety.
Uniqueness
[cis-6-Methyl-2-morpholinyl]methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(6-methylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H |
InChI Key |
NQEYVMOMNKFAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)CO.Cl |
Origin of Product |
United States |
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